Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-
Description
Properties
CAS No. |
652989-81-6 |
|---|---|
Molecular Formula |
C7H11NO6P2 |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
(2-phosphono-1-pyridin-3-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-2-1-3-8-4-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
UMDOGFHRQCJNDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(CP(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
Example Synthesis:
- Diethyl [2-(3-pyridinyl)ethyl]phosphonate is treated with 6 M HCl at reflux for 18 hours.
- The mixture is cooled, and the solvent is evaporated under reduced pressure.
- The residue is recrystallized from water/ethanol to yield the pure phosphonic acid.
Yield : 65–85%, depending on the purity of the starting material.
Catalytic Hydrogenolysis of Dibenzyl Phosphonates
Dibenzyl phosphonate derivatives are hydrolyzed via catalytic hydrogenation, offering a milder alternative to acidic conditions.
Procedure:
- Dibenzyl [2-(3-pyridinyl)ethyl]phosphonate is dissolved in methanol or ethanol.
- Palladium on carbon (Pd/C, 10% w/w) is added under a hydrogen atmosphere.
- The reaction is stirred at room temperature for 6–12 hours, followed by filtration and solvent removal.
Advantages :
- Avoids harsh acidic conditions.
- Suitable for acid-sensitive substrates.
Bromotrimethylsilane (TMSBr)-Mediated Deprotection
Bromotrimethylsilane is a highly efficient reagent for cleaving phosphonate esters under mild conditions.
Steps:
- Diethyl [2-(3-pyridinyl)ethyl]phosphonate is treated with TMSBr (2–3 equiv) in anhydrous dichloromethane (DCM) at room temperature.
- After 4–6 hours, methanol is added to quench excess TMSBr.
- The mixture is concentrated, and the product is isolated via recrystallization.
Key Data :
Enzymatic Resolution of Racemic Intermediates
Chiral variants of the compound are synthesized using lipase-catalyzed kinetic resolution.
Process:
- Racemic 1-hydroxy-3-butenylphosphonate is subjected to lipase-catalyzed hydrolysis.
- The enantiomerically enriched product is isolated and further functionalized to yield the target phosphonic acid.
Enantiomeric Excess (ee) : >97% after resolution.
Multi-Step Synthesis from Pyridine Derivatives
A modular approach involves constructing the pyridinyl-ethyl backbone before introducing phosphonate groups.
Pathway:
- 3-Vinylpyridine is reacted with hypophosphorous acid (H₃PO₂) in the presence of a radical initiator (e.g., AIBN) to form 2-(3-pyridinyl)ethylphosphinic acid .
- Oxidation with hydrogen peroxide (H₂O₂) converts the phosphinic acid to the phosphonic acid derivative.
Conditions :
- Radical reaction: 80°C, 12 hours.
- Oxidation: 25°C, 6 hours.
Solid-Phase Synthesis for High-Throughput Applications
Solid-supported synthesis enables rapid generation of phosphonic acid libraries.
Methodology:
- A Wang resin-bound 3-pyridinyl ethanol derivative is phosphorylated using diethyl chlorophosphate.
- Successive deprotection and cleavage from the resin yield the final product.
Advantages :
- Scalable for combinatorial chemistry.
- Reduces purification steps.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| Acidic Hydrolysis | Harsh (HCl, 80°C) | 65–85 | High | Industrial |
| Catalytic Hydrogenolysis | Mild (H₂, Pd/C) | 70–90 | Moderate | Lab-scale |
| TMSBr Deprotection | Mild (RT, anhydrous) | 85–95 | High | Lab-scale |
| Enzymatic Resolution | Biocatalytic | 50–60 | Very High | Small-scale |
| Multi-Step Synthesis | Multi-reagent | 60–75 | Moderate | Industrial |
| Solid-Phase Synthesis | Automated | 70–80 | High | High-throughput |
Key Challenges and Optimization Strategies
- Byproduct Formation :
- Chiral Purity :
- Solubility Issues :
- Polar solvents (e.g., water, DMF) enhance solubility during synthesis.
Chemical Reactions Analysis
Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed under catalytic hydrogenation conditions.
Hydrolysis: Hydrolysis of the compound can lead to the formation of piperidine-containing α-, β-, and γ-aminophosphonic acids.
Scientific Research Applications
Scientific Research Applications
Phosphonic acids, including Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, have significant biological activity, particularly in medicinal chemistry, with potential uses as drugs and pro-drugs . They show promise in several areas:
- Herbicides and Fungicides Due to their ability to inhibit specific enzymatic pathways in plants, they are used in agriculture.
- Drug Development They are studied for their ability to bind effectively to proteins and enzymes and modulate enzyme activity and influence metabolic pathways.
- Bone Targeting Phosphonic acids are used for bone targeting .
- Medical Imaging They also have uses in medical imaging .
Synthesis of Phosphonic Acid Derivatives
The synthesis of phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, can be achieved through several methods. Organophosphorus polymers based on P-C linkages are generally more difficult to prepare than those with P-O or P-N linkages . Polymer-supported phosphonic acids can be prepared by functionalization with PCl . One method involves synthesizing a new perfluorovinyl ether monomer containing phosphonic acid functionalities using Michaelis–Arbuzov, Michaelis–Becker organometallic techniques, and palladium-catalyzed arylation . The synthetic route influences the yield, with the best results obtained when the reaction is catalyzed by a palladium complex .
Comparative Studies
Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl] shares structural features with several related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methylphosphonic Acid | Simple methyl group attached | Used in chemical warfare agents |
| Aminomethylphosphonic Acid | Amino group attachment | Exhibits enhanced biological activity |
| Vinylphosphonic Acid | Vinyl group attachment | Used in polymerization processes |
| Hydroxyethylphosphonic Acid | Hydroxyethyl group attachment | Shows potential as an anti-cancer agent |
The uniqueness of phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, lies in its pyridine moiety, which influences its reactivity and enhances its biological activity compared to simpler phosphonic acids. This compound's ability to interact with biological systems makes it a valuable candidate for further research in pharmacology and materials science.
Use in Cosmetics
Mechanism of Action
Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, exerts its effects by inhibiting farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for the biosynthesis of cholesterol and other isoprenoids . This inhibition prevents the resorption of bone by osteoclasts, thereby reducing bone loss .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features:
Structural Insights :
- Pyridinyl vs. Phenyl Groups : The 3-pyridinyl group in the target compound introduces nitrogen-based hydrogen bonding and polar interactions, differentiating it from phenyl-substituted analogues like phenyl phosphonic acid .
- Bis- vs. Mono-Phosphonic Acids: Bis-phosphonic acids exhibit stronger chelation with metal ions (e.g., Ca²⁺ in bone tissue) compared to mono-phosphonic acids, enhancing their pharmacological relevance .
Physicochemical Properties
- Solubility : The target compound’s bis-phosphonic acid groups enhance hydrophilicity, but the pyridinyl group may moderate this via hydrophobic interactions. Comparatively, phenyl phosphonic acid (logP = 0.49) is more hydrophobic , while phosphonic acid (H₃PO₃) itself is highly water-soluble due to ionization at higher pH .
- Acidity: Bis-phosphonic acids are less acidic than phosphoric acid (H₃PO₄) but more acidic than mono-phosphonic acids due to dual deprotonation sites .
Key Research Findings
- Pharmaceutical Relevance : The compound’s role as a risedronate impurity underscores the need for stringent analytical controls in drug manufacturing .
- Agricultural Potential: Ethyl phosphonic acid derivatives demonstrate that minor structural changes (e.g., ester vs. acid forms) significantly alter bioactivity, suggesting opportunities for agrochemical design .
- Material Science Applications : Phosphonic acid-functionalized polymers (e.g., polyphosphazenes) highlight the versatility of phosphonic acids in proton-conductive materials, though the target compound’s pyridinyl group may offer unique conductivity properties .
Biological Activity
Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]- is a compound of significant interest in medicinal chemistry due to its unique structural features and the biological activities it exhibits. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula for phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]- is C7H11NO6P2, with a molecular weight of 267.11 g/mol. It contains a phosphorus atom bonded to three oxygen atoms and a carbon atom, along with a pyridine ring that enhances its chemical properties and biological interactions.
Biological Activities
Phosphonic acids are known for their diverse biological activities, particularly in the following areas:
- Anticancer Activity : Research has shown that phosphonic acids can exhibit anti-proliferative effects against various tumor cell lines. For instance, structure-activity relationship studies have indicated that modifications to the pyridine-containing side chains can significantly enhance the anti-proliferative activity of related compounds .
- Enzyme Inhibition : These compounds can modulate enzyme activity and influence metabolic pathways. The presence of the pyridine moiety allows for effective binding to proteins and enzymes, facilitating coordination with metal ions.
- Antimicrobial Properties : Preliminary studies suggest that phosphonic acid derivatives may possess antimicrobial activity against bacterial strains. The introduction of specific substituents has been shown to affect the minimal inhibitory concentration (MIC) against Escherichia coli .
The mechanisms by which phosphonic acids exert their biological effects can vary:
- Inhibition of Bone Resorption : Bisphosphonates, a class of compounds related to phosphonic acids, are known to inhibit osteoclast-mediated bone resorption, making them valuable in treating osteoporosis and bone metastases .
- Induction of Apoptosis : Some studies indicate that phosphonic acids can induce apoptosis in cancer cells. For example, certain derivatives have demonstrated IC50 values comparable to established anticancer agents .
Case Studies
- Anti-Proliferative Activity : A study evaluated the anti-proliferative effects of various phosphonic acid derivatives on the A431 human tumor cell line. Modifications to the pyridine side chain resulted in enhanced activity, with some compounds achieving IC50 values as low as .
- Antimicrobial Activity : Research on diethyl benzylphosphonates revealed significant cytotoxic effects on E. coli strains. The introduction of different substituents influenced the compounds' ability to damage bacterial DNA, indicating potential for development as antimicrobial agents .
Comparative Analysis
A comparison of phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]- with related compounds highlights its unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methylphosphonic Acid | Simple methyl group attachment | Used in chemical warfare agents |
| Aminomethylphosphonic Acid | Amino group attachment | Exhibits enhanced biological activity |
| Vinylphosphonic Acid | Vinyl group attachment | Used in polymerization processes |
| Hydroxyethylphosphonic Acid | Hydroxyethyl group attachment | Shows potential as an anti-cancer agent |
| Phosphonic Acid, [2-phosphono-1-(3-pyridinyl)ethyl]- | Pyridine moiety enhances reactivity | Valuable candidate for further pharmacological research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
